1-Bromo-4-methoxy-2-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of related bromo-methoxy-methylbenzene compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, methyl 4-bromo-2-methoxybenzoate, a compound closely related to 1-bromo-4-methoxy-2-methylbenzene, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions with an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of closely related compounds, like 1-(dibromomethyl)-4-methoxy-2-methylbenzene, reveals interesting features such as weak intermolecular O→Br charge-transfer interactions. These structural insights are crucial for understanding the reactivity and properties of the molecule (X. Liu et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving 1-bromo-4-methoxy-2-methylbenzene and its derivatives are diverse. For example, the ring opening of epoxides with elemental iodine and bromine in the presence of 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene as a catalyst affords vicinal iodo alcohols and bromo alcohols in high yields, showcasing the compound's utility in regioselective transformations (K. Niknam & Taibeh Nasehi, 2002).
Scientific Research Applications
1. Catalysis and Oxidation Studies
The liquid-phase oxidation of methylbenzenes, using a catalyst system composed of cobalt(II), copper(II) acetates, and sodium bromide, demonstrates the utility of brominated methylbenzenes in catalysis. Notably, 3-bromo-4-methoxytoluene, a product related to 1-bromo-4-methoxy-2-methylbenzene, was obtained through the oxidation of p-methoxytoluene, showcasing the potential for varied substitutions on the benzene ring (Okada & Kamiya, 1981).
2. Synthesis of Tetrahydrofuran Derivatives
Selective radical cyclization of propargyl bromoethers, including derivatives of 1-bromo-4-methoxy-2-methylbenzene, leads to the formation of tetrahydrofuran derivatives. This process, catalyzed by electrogenerated nickel(I) tetramethylcyclam, showcases the compound's relevance in organic synthesis and the formation of cyclic structures (Esteves, Ferreira & Medeiros, 2007).
3. Development of Sterically Protected Phosphorus Compounds
A study focused on the preparation of sterically protected diphosphene and fluorenylidenephosphine bearing the 2,6-di-tert-butyl-4-methoxyphenyl group. This indicates the potential of brominated and methoxylated methylbenzenes like 1-bromo-4-methoxy-2-methylbenzene in stabilizing low-coordinate phosphorus atoms, relevant in advanced organophosphorus chemistry (Toyota, Kawasaki, Nakamura & Yoshifuji, 2003).
4. Fragrance Synthesis via Arylation
The arylation of β-methallyl alcohol using derivatives of 1-bromo-4-methoxy-2-methylbenzene catalyzed by Pd(OAc)2 in combination with P(t-Bu)3 highlights the use of brominated methoxybenzenes in fragrance synthesis. This showcases the practical feasibility of the process and its applications in the creation of floral fragrances (Scrivanti, Bertoldini, Beghetto & Matteoli, 2008).
5. Thermochemistry of Halogen-Substituted Methylbenzenes
Research into the vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-4-methoxy-2-methylbenzene, offers valuable insights into their thermochemical properties. This is crucial for understanding their behavior in various chemical processes and applications (Verevkin et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZNSXFQRKVFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029338 | |
Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-methoxy-2-methylbenzene | |
CAS RN |
27060-75-9 | |
Record name | 4-Bromo-3-methylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27060-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027060759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-bromo-4-methoxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-4-methoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1029338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-4-METHOXY-2-METHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR329132J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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